molecular formula C9H12O3S B8573752 (2,6-Dimethylphenyl)methanesulfonic acid

(2,6-Dimethylphenyl)methanesulfonic acid

Katalognummer: B8573752
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: FNKJUUBXJGWQKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dimethylphenyl)methanesulfonic acid is an aromatic sulfonic acid derivative characterized by a methanesulfonic acid group (-SO₃H) attached to a 2,6-dimethylphenyl ring. This structure imparts unique physicochemical properties, including strong acidity due to the electron-withdrawing sulfonic acid group and enhanced solubility in polar solvents. For example, metabolites such as N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)aminocarbonylmethylsulfonic acid (a derivative of the herbicide metazachlor) highlight the role of sulfonic acid derivatives in bioactive molecules .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2,6-Dimethylphenyl)methanesulfonic acid and its derivatives?

  • Methodology : Condensation reactions using sulfonamide precursors (e.g., 4-tert-butyl-2,6-dimethylbenzenesulfonamide) with glyoxal or formaldehyde under acidic catalysis yield sulfonic acid derivatives. Reaction conditions (pH, temperature) must be tightly controlled to avoid side products like sulfones or disulfides . For chiral derivatives, enzymatic resolution using lipases or esterases can isolate enantiomers, as demonstrated in analogous N-(2,6-dimethylphenyl)-alanine synthesis .
  • Key Techniques : NMR (¹H/¹³C) for structural validation, HPLC for purity assessment (>98%), and mass spectrometry for molecular weight confirmation.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of chromatographic and spectroscopic methods:

  • HPLC : C18 column with UV detection at 254 nm; mobile phase of acetonitrile/water (70:30 v/v) adjusted to pH 2.5 with methanesulfonic acid .
  • NMR : Analyze aromatic proton signals (δ 6.8–7.2 ppm for dimethylphenyl groups) and sulfonic acid proton absence (confirming deprotonation).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >250°C indicates high purity .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Ventilation : Use fume hoods for synthesis due to potential sulfonic acid aerosol formation.
  • PPE : Acid-resistant gloves (nitrile), goggles, and lab coats.
  • First Aid : For skin contact, rinse with 5% sodium bicarbonate solution followed by water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How can researchers investigate the environmental stability and degradation pathways of this compound?

  • Methodology :

  • Soil/Water Stability Studies : Incubate the compound in pH-adjusted aqueous solutions (pH 4–9) or soil microcosms. Monitor degradation via LC-MS/MS; half-life calculations using first-order kinetics. Metabolites like oxalamic acid (OA) or ethane sulfonic acid (ESA) derivatives are expected .
  • Advanced Detection : Isotope-labeled analogs (e.g., ¹³C-labeled) track metabolic pathways in environmental samples .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

  • Methodology :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (catalyst concentration, temperature). For example, glyoxal condensation yields vary with molar ratios (1:1.2 sulfonamide:glyoxal optimal) .
  • Side-Product Analysis : Identify disulfides or sulfones via GC-MS and adjust reducing agents (e.g., NaBH₄) to suppress byproducts.

Q. How can enzymatic resolution improve chiral synthesis of this compound-based pharmaceuticals?

  • Methodology :

  • Enzyme Screening : Test lipases (e.g., Candida antarctica) for ester hydrolysis selectivity. For example, methyl D-N-(2,6-dimethylphenyl)-alaninate achieves 97.5% enantiomeric excess (ee) via enzymatic resolution .
  • Racemization Recycling : Treat undesired enantiomers with base (e.g., NaOH) to racemize and reuse, improving process efficiency.

Q. What analytical approaches identify and quantify metabolites of this compound in biological systems?

  • Methodology :

  • High-Resolution Mass Spectrometry (HRMS) : Use Q-TOF systems to detect metabolites like 479M08 (aminocarbonylmethylsulfonic acid derivative) in liver microsomes .
  • Stable Isotope Tracing : Administer ¹³C-labeled compound to track metabolic incorporation in vitro/in vivo.

Q. How does this compound interact with biological targets such as enzymes or receptors?

  • Methodology :

  • Docking Studies : Use software (e.g., AutoDock) to model interactions with enzyme active sites (e.g., sulfotransferases).
  • Kinetic Assays : Measure inhibition constants (Kᵢ) via fluorogenic substrates; for example, monitor sulfonic acid-mediated quenching of tryptophan fluorescence in target proteins .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities between (2,6-dimethylphenyl)methanesulfonic acid and related compounds:

Compound Name Molecular Formula Key Functional Groups Key Applications/Properties Reference IDs
This compound C₉H₁₂O₃S Sulfonic acid, 2,6-dimethylphenyl High acidity, pharmaceutical synthesis Inferred
Methanesulfonic acid (MSA) CH₄O₃S Sulfonic acid (aliphatic) Industrial catalyst, electrolyte
2-Phenylbenzimidazole-5-sulfonic acid C₁₃H₁₀N₂O₃S Sulfonic acid, benzimidazole UV filter (e.g., Ensulizole in sunscreens)
2,6-Naphthalenedisulfonic acid disodium salt C₁₀H₆O₆S₂·2Na Dual sulfonic acid groups Dye intermediate, high water solubility
(2,6-Dimethylphenyl)aminoacetic acid C₁₀H₁₁NO₃ Oxamic acid, 2,6-dimethylphenyl Medicinal chemistry (e.g., lidocaine impurity)
N-(2,6-Dimethylphenyl)glycine C₁₀H₁₃NO₂ Glycine derivative Pharmaceutical impurity (lidocaine)

Physicochemical Properties

  • Acidity : this compound is expected to exhibit stronger acidity (pKa ~1–2) compared to aliphatic methanesulfonic acid (pKa ~ −1.2) due to resonance stabilization of the deprotonated sulfonate group by the aromatic ring .
  • Solubility: The compound’s solubility in water is likely lower than disodium salts (e.g., 2,6-naphthalenedisulfonic acid disodium salt) but higher than non-ionic analogs like N-(2,6-dimethylphenyl)glycine .
  • Thermal Stability : Sulfonic acids generally decompose at high temperatures (>200°C), but aromatic derivatives like this compound may exhibit greater stability compared to aliphatic variants .

Research Findings and Gaps

  • Hydrogen Bonding : Studies on N-(aryl)-methanesulfonamides (e.g., from ) suggest that the sulfonic acid group in the target compound could participate in hydrogen bonding, influencing crystal packing and solubility .
  • Synthetic Routes : The sodium salt derivative, (2,6-dimethylphenylcarbamoyl)-methanesulfonic acid Na-salt , implies possible synthetic pathways involving sulfonation of 2,6-dimethylbenzene derivatives .
  • Pharmacological Potential: Structural similarities to lidocaine impurities (e.g., (2,6-dimethylphenyl)glycine) suggest unexplored roles in anesthesia or analgesia .

Eigenschaften

Molekularformel

C9H12O3S

Molekulargewicht

200.26 g/mol

IUPAC-Name

(2,6-dimethylphenyl)methanesulfonic acid

InChI

InChI=1S/C9H12O3S/c1-7-4-3-5-8(2)9(7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H,10,11,12)

InChI-Schlüssel

FNKJUUBXJGWQKG-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)CS(=O)(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Methanol (2.2 L) and (2,6-dimethyl-phenyl)-methanesulfonic acid sodium salt (185 g) were combined in a multi-necked 5 L flask equipped with overhead stirring. The mixture was cooled to 0° C. and hydrogen chloride (112 g) was passed through the mixture, maintaining an internal temperature of <10° C. The mixture was stirred for 2 h and allowed to warm to room temperature. The mixture was clarified by filtration. The filtrate was concentrated to 600 mL volume at ambient pressure and azeotroped with toluene (3×600 mL). Heptane (1.1 L) was added to the mixture as it cooled to <10° C. The solid product was collected by filtration and washed with heptane (100 mL). The product was dried at 40° C. in vacuo to constant weight to give (2,6-dimethyl-phenyl)-methanesulfonic acid (149 g, 89%). 1H NMR (300 MHz, DMSOd6): δ 7.0-6.91 (m, 3H, ArH), 4.40 (s, 2H, CH2), and 2.34 (s, 6H, CH3).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
185 g
Type
reactant
Reaction Step Two
Quantity
2.2 L
Type
solvent
Reaction Step Two

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.